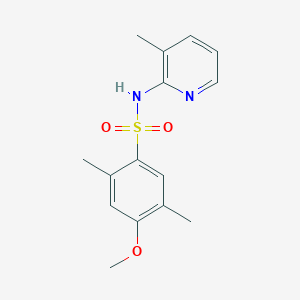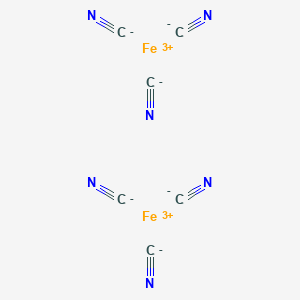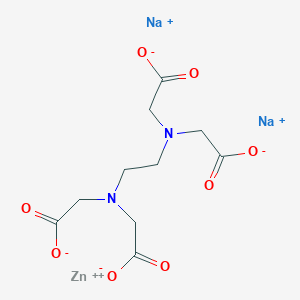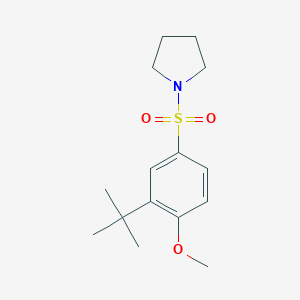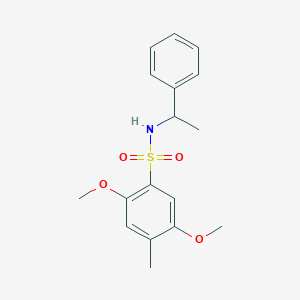![molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1](/img/structure/B224734.png)
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the family of nitrosoureas. It is used to treat various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU has been shown to be effective in killing cancer cells by damaging their DNA and preventing them from dividing and growing.
Mecanismo De Acción
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an alkylating agent that works by damaging the DNA of cancer cells. It enters the cell and forms covalent bonds with the DNA, causing cross-linking and damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death.
Efectos Bioquímicos Y Fisiológicos
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has both biochemical and physiological effects on the body. It affects the DNA of cancer cells, causing damage and preventing them from dividing and growing. This ultimately leads to the death of cancer cells. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also affects healthy cells in the body, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is an important chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage the DNA of cancer cells makes it an effective treatment option for various types of cancer. However, 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea also has limitations for lab experiments, as it can be toxic to healthy cells and has side effects that can affect the results of experiments.
Direcciones Futuras
There are many future directions for the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea. One area of research is the development of new formulations and delivery methods for 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea, which could improve its effectiveness and reduce its side effects. Another area of research is the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in combination with other chemotherapy drugs, which could improve its efficacy in treating cancer. Additionally, the study of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea in animal models and clinical trials could provide valuable insights into its effectiveness and safety in treating cancer.
Métodos De Síntesis
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with thionyl chloride in the presence of a base. The reaction yields 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea as a yellowish crystalline powder. The synthesis of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires careful handling and monitoring to ensure high purity and yield.
Aplicaciones Científicas De Investigación
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anti-cancer properties. It has been shown to be effective in treating various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea works by damaging the DNA of cancer cells, preventing them from dividing and growing. This makes 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea an important chemotherapy drug in the fight against cancer.
Propiedades
Número CAS |
13909-12-1 |
|---|---|
Nombre del producto |
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
Fórmula molecular |
C9H15Cl2N3O2 |
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
3-[(1S,2S)-2-chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)/t7-,8-/m0/s1 |
Clave InChI |
AVQDABCAQFMRFT-YUMQZZPRSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
SMILES canónico |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
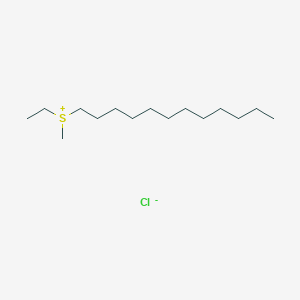


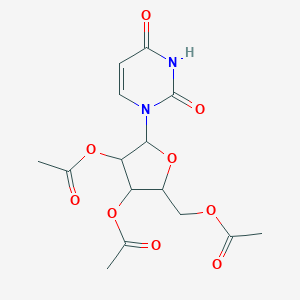
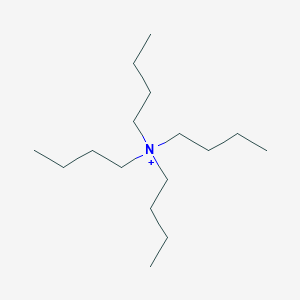
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
